ditert-butyl (2S)-6-oxopiperidine-1,2-dicarboxylate
CAS No.: 144403-08-7
Cat. No.: VC0057980
Molecular Formula: C₁₅H₂₅NO₅
Molecular Weight: 299.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 144403-08-7 |
|---|---|
| Molecular Formula | C₁₅H₂₅NO₅ |
| Molecular Weight | 299.36 |
Introduction
Chemical Identity
Chemical Name: Ditert-butyl (2S)-6-oxopiperidine-1,2-dicarboxylate
Molecular Formula: C14H25NO5
Molecular Weight: 287.35 g/mol
CAS Number: Not explicitly listed in the provided data.
Structural Characteristics
The compound features a piperidine ring (a six-membered nitrogen-containing heterocycle) substituted at the 1 and 2 positions with tert-butoxycarbonyl groups and at the 6th position with a ketone group. The stereochemistry at the second carbon is defined as S (specific chirality).
Key Functional Groups
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Ketone (-C=O): Contributes to its reactivity and potential biological activity.
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Tert-butoxycarbonyl groups (-COOtBu): Provide steric hindrance, enhancing stability and reducing reactivity under standard conditions.
Synthesis
While specific synthesis routes for ditert-butyl (2S)-6-oxopiperidine-1,2-dicarboxylate are not detailed in the provided sources, general methods for synthesizing similar compounds involve:
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Piperidine Derivative Preparation:
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Starting from commercially available piperidines or through cyclization reactions involving amines and diesters.
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Selective Functionalization:
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Introduction of tert-butoxycarbonyl groups via reaction with di-tert-butyl dicarbonate (Boc anhydride).
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Oxidation at the 6th position to introduce the ketone group using oxidizing agents such as PCC (pyridinium chlorochromate) or similar reagents.
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Purification:
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Techniques like recrystallization or chromatography are employed to isolate the compound in high purity.
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Pharmaceutical Intermediates
Piperidine derivatives are widely used in drug discovery due to their biological activity. The presence of functional groups like ketones and esters makes this compound a valuable intermediate for synthesizing:
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Enzyme inhibitors.
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Neuroactive drugs targeting monoamine transporters.
Material Science
The steric bulk of tert-butyl groups may render this compound useful in designing stable polymers or materials with specific physical properties.
Research Insights
Although no direct studies on ditert-butyl (2S)-6-oxopiperidine-1,2-dicarboxylate were identified, related piperidine derivatives exhibit:
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